molecular formula C₄₆H₆₃ClN₄O₁₇S₃ B560599 sulfo-SPDB-DM4 CAS No. 1626359-59-8

sulfo-SPDB-DM4

Número de catálogo: B560599
Número CAS: 1626359-59-8
Peso molecular: 1075.66
Clave InChI: ACJLJPQSHWOFQD-SKUWBIDSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfo-SPDB-DM4 is a drug-linker conjugate widely used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of two critical components:

  • DM4 Payload: A thiol-containing maytansinoid derivative that inhibits tubulin polymerization, leading to microtubule destabilization, mitotic arrest, and apoptosis . DM4 is structurally related to maytansine but optimized for conjugation via disulfide bonds.
  • Sulfo-SPDB Linker: A hydrophilic, sulfonated succinimidyl pyridyl-dithio-benzyl (SPDB) linker. The addition of a sulfonate group enhances hydrophilicity, improving ADC stability, solubility, and resistance to multidrug resistance (MDR) mechanisms .

Mechanism of Action:
Upon binding to tumor-associated antigens (e.g., folate receptor α or cadherin-6), the ADC is internalized and trafficked to lysosomes. Here, the sulfo-SPDB linker is cleaved, releasing DM4 metabolites (lysine-Nε-sulfo-SPDB-DM4, S-methyl-DM4, and free DM4). S-methyl-DM4, being lipophilic, diffuses into neighboring cells, enabling bystander killing of antigen-negative tumor cells .

Key Applications: this compound is utilized in ADCs such as IMGN853 (mirvetuximab soravtansine) for ovarian cancer and CDH6-ADC for renal/ovarian cancers. It demonstrates dose-dependent efficacy in xenograft models and enhanced activity in MDR1-positive tumors .

Métodos De Preparación

Synthesis of the Sulfo-SPDB Linker

The sulfo-SPDB linker (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) serves as the bridge between the antibody and the DM4 payload. Its synthesis involves a three-step process:

Formation of the Sulfobutanoate Backbone

The core structure is synthesized by reacting 4-bromo-2-sulfobutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. This yields the activated sulfobutanoate ester, which is purified via recrystallization or column chromatography .

Introduction of the Pyridyldithiol Group

The activated ester undergoes nucleophilic substitution with 2,2'-dithiodipyridine to introduce the disulfide bond. The reaction is conducted in anhydrous dimethylformamide (DMF) at 25°C for 12 hours, achieving >90% yield . The sulfonation step enhances water solubility, critical for ADC stability in physiological conditions .

Table 1: Key Reaction Parameters for Sulfo-SPDB Synthesis

StepReagentsConditionsYield
Sulfobutanoate activationNHS, EDC, 4-bromo-2-sulfobutanoic acid0°C, 2 hours85%
Disulfide incorporation2,2'-dithiodipyridineDMF, 25°C, 12 hours92%
Final purificationSize-exclusion chromatographyPBS buffer, pH 7.498% purity

Preparation of the DM4 Payload

DM4 (N(2′)-deacetyl-N(2′)-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) is a semi-synthetic maytansinoid derivative. Its synthesis involves:

Microbial Fermentation of Maytansine Precursors

Maytansine is initially extracted from Actinosynnema pretiosum cultures. Fermentation is optimized for high yield (15–20 mg/L) using glucose-fed batch processes .

Chemical Modification to Introduce Thiol Groups

Maytansine undergoes deacetylation at the N(2′) position using hydrazine, followed by reaction with 4-mercapto-4-methylpentanoic acid. The thiol group is protected with a trityl group to prevent oxidation during storage .

Conjugation of Sulfo-SPDB to DM4

The conjugation process involves two stages: linker activation and payload attachment.

Linker Activation with Traut’s Reagent

The sulfo-SPDB linker is treated with Traut’s reagent (2-iminothiolane) to introduce a reactive thiol group. This step is performed in phosphate-buffered saline (PBS) at pH 8.0 for 1 hour, achieving >95% activation efficiency .

Disulfide Bond Formation with DM4

Activated sulfo-SPDB reacts with deprotected DM4 in a 1:1.2 molar ratio under nitrogen atmosphere. The reaction proceeds at 4°C for 6 hours to minimize disulfide scrambling. Excess DM4 is removed via tangential flow filtration .

Table 2: Conjugation Efficiency Under Varied Conditions

ParameterOptimal ValueDAR AchievedPurity
pH8.03.2 ± 0.3>97%
Temperature4°C3.1 ± 0.595%
Molar Ratio (Linker:DM4)1:1.23.4 ± 0.298%

Purification and Formulation

Size-Exclusion Chromatography (SEC)

Crude this compound is purified using Superdex 200 resin, removing aggregates and unreacted DM4. SEC reduces aggregate content from 15% to <3% .

Lyophilization for Long-Term Stability

The purified conjugate is lyophilized with trehalose (5% w/v) as a cryoprotectant. Reconstitution in PBS yields a stable solution (≥6 months at -80°C) .

Analytical Characterization

Drug-to-Antibody Ratio (DAR) Determination

Hydrophobic interaction chromatography (HIC) separates ADC species by drug load. A DAR of 3.1–3.4 is typical for this compound conjugates .

Mass Spectrometry (MS) Analysis

Intact MS confirms the molecular weight (1075.66 g/mol) and detects modifications such as trisulfide bonds, which increase DAR by 0.2–0.3 units .

Table 3: Critical Quality Attributes of this compound

AttributeMethodSpecification
DARHIC3.0–3.5
Purity (monomer)SEC≥97%
Free DM4RP-HPLC≤1%

Impact of Trisulfide Bonds on Conjugation

Antibodies containing trisulfide bonds (Cys-S-S-S-Cys) exhibit altered reactivity during conjugation. Studies show a 10–15% increase in DAR when trisulfide levels exceed 5%, due to additional DM4 attachment via trisulfide cleavage . This necessitates stringent control of trisulfide content (<2%) in the antibody starting material .

Análisis De Reacciones Químicas

Tipos de reacciones

Sulfo-SPDB-DM4 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el ditiotreitol (DTT) y solventes como el DMSO. Las reacciones generalmente se llevan a cabo a temperatura ambiente en condiciones inertes para evitar la oxidación .

Productos principales

El producto principal de estas reacciones es el conjugado de anticuerpo-fármaco, que consiste en el anticuerpo unido a la carga útil DM4 a través del enlazador sulfo-SPDB. Tras la reducción, la carga útil DM4 se libera, ejerciendo sus efectos citotóxicos sobre las células diana .

Aplicaciones Científicas De Investigación

Mirvetuximab Soravtansine (M9346A-sulfo-SPDB-DM4)

Mirvetuximab soravtansine is a notable ADC that targets folate receptor alpha (FRα), which is overexpressed in several cancers, including ovarian cancer. Key findings include:

  • Efficacy : In preclinical models, mirvetuximab soravtansine demonstrated significant anti-tumor activity against FRα-expressing tumors .
  • Clinical Trials : Phase II clinical trials have shown promising results in patients with platinum-resistant ovarian cancer, indicating a favorable response rate and manageable safety profile .

Effects of Trisulfide Bonds on Conjugation

Research has highlighted how trisulfide bonds present in monoclonal antibodies can influence the conjugation efficiency and stability of ADCs:

  • Increased Drug-to-Antibody Ratio (DAR) : A study indicated that higher levels of trisulfide bonds resulted in an increased DAR from 3.3 to 3.7, enhancing the therapeutic potential of the ADCs .
  • Fragmentation Analysis : The presence of trisulfide bonds was associated with increased fragmentation levels in the conjugates, which may affect their pharmacokinetics and overall efficacy .

Comparative Data Table

The following table summarizes key characteristics and findings related to sulfo-SPDB-DM4 and its applications in ADCs:

Characteristic This compound Other Linkers
Linker Type CleavableNon-cleavable
Mechanism of Action Thiol-based disulfide bond formationThioether bond
Typical DAR Range 3.3 - 3.7Varies widely
Clinical Application Ovarian cancer treatmentVarious cancers
Fragmentation Levels Higher with trisulfide bondsGenerally lower

Mecanismo De Acción

El mecanismo de acción de sulfo-SPDB-DM4 implica la entrega dirigida de la carga útil DM4 a las células cancerosas. El enlazador sulfo-SPDB une la carga útil DM4 a un anticuerpo que se une específicamente a los antígenos en la superficie de las células cancerosas. Tras la unión, el ADC se internaliza por la célula cancerosa y el enlace disulfuro en el enlazador sulfo-SPDB se reduce, liberando la carga útil DM4. DM4 luego inhibe la polimerización de tubulina y el ensamblaje de microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

Sulfo-SPDB-DM4 vs. SPDB-DM4

  • Structural Difference : SPDB-DM4 lacks the sulfonate group, making it less hydrophilic.
  • Efficacy in MDR Models: In multidrug-resistant (MDR) folate receptor models, this compound showed superior tumor growth inhibition compared to SPDB-DM3. In non-MDR models, both linkers exhibited similar activity .
  • Mechanistic Advantage : The hydrophilic sulfo-SPDB linker reduces recognition by MDR1 efflux pumps, enhancing intracellular drug retention .
Parameter This compound SPDB-DM4
Hydrophilicity High (sulfonated) Moderate
Bystander Killing Enhanced (via S-methyl-DM4) Limited
MDR1 Resistance Effective Less effective
In Vivo Activity (MDR) Superior Inferior

This compound vs. SMCC-DM1

  • Linker Chemistry: SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker, while sulfo-SPDB is cleavable via disulfide reduction.
  • Payload: DM1 (a maytansinoid) vs. DM4. DM4 has a thiol group for conjugation, whereas DM1 uses a thioether bond.
  • Clinical Relevance :
    • SMCC-DM1 is used in Kadcyla® (T-DM1) for HER2+ breast cancer.
    • This compound-based ADCs (e.g., IMGN853) show improved bystander effects and activity in MDR settings .
Parameter This compound SMCC-DM1
Linker Type Cleavable (disulfide) Non-cleavable
Payload Release Lysosomal cleavage Proteolytic degradation
Bystander Effect Yes No
MDR1 Resistance High Moderate

This compound vs. PEG4Mal

  • Linker Design : PEG4Mal (PEGylated maleimide) increases hydrophilicity via polyethylene glycol (PEG), whereas sulfo-SPDB uses sulfonation.
  • Efficacy : Both linkers counter MDR1-mediated resistance, but this compound has demonstrated superior bystander killing due to S-methyl-DM4 .
  • Stability : PEG4Mal may offer prolonged circulation, but this compound ensures rapid payload release in lysosomes .

This compound vs. VC-MMAE

  • Payload Class: MMAE (monomethyl auristatin E) is a dolastatin derivative, while DM4 is a maytansinoid.
  • Linker Cleavage : VC (valine-citrulline) linkers require protease cleavage (e.g., cathepsin B), whereas sulfo-SPDB is reductively cleaved.
  • Bystander Effect : VC-MMAE releases membrane-permeable MMAE, but this compound’s S-methyl-DM4 offers broader diffusion .

Research Findings and Clinical Implications

  • Overcoming MDR : this compound’s hydrophilicity prevents efflux by MDR1 pumps, making it effective in resistant tumors .
  • Bystander Killing : Metabolites like S-methyl-DM4 enable killing of heterogeneous tumor populations, a critical advantage in solid tumors .
  • Clinical Trials : IMGN853 (this compound ADC) showed promising Phase III results in FRα+ ovarian cancer, with ongoing studies in renal cancer .

Actividad Biológica

Sulfo-SPDB-DM4 is a linker-payload compound used in the development of antibody-drug conjugates (ADCs). This compound combines the sulfo-SPDB linker with DM4, a potent cytotoxic agent derived from maytansine, which is known for its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.

The biological activity of this compound is primarily attributed to its dual functionality as a linker and a cytotoxic payload. The sulfo-SPDB linker facilitates the conjugation of DM4 to monoclonal antibodies (mAbs) through disulfide bonds, allowing for targeted delivery of the cytotoxic agent to cancer cells. Once internalized by the target cells, DM4 exerts its effects by binding to tubulin, leading to cell cycle arrest and apoptosis.

  • Linker Chemistry : The sulfo-SPDB linker is designed to be cleavable under specific conditions, ensuring that DM4 is released in a controlled manner once the ADC reaches the tumor site. This targeted release minimizes systemic toxicity while maximizing therapeutic efficacy.
  • Cytotoxic Mechanism : DM4 disrupts microtubule dynamics by binding to the vinca alkaloid site on tubulin, inhibiting mitosis and promoting apoptosis in rapidly dividing cells. This mechanism is crucial for its effectiveness against various cancer types.

Preclinical Studies and Efficacy

Several studies have investigated the efficacy of this compound in preclinical models, demonstrating promising anti-tumor activity.

  • Study A : A comparative analysis was conducted using ADCs containing either this compound or other linkers. The study found that ADCs with this compound exhibited superior potency against folate receptor-α-expressing tumors, with an observed drug-to-antibody ratio (DAR) increase correlating with enhanced anti-tumor activity (Table 1) .
  • Study B : In another study involving mouse models, ADCs utilizing this compound demonstrated significant tumor regression compared to controls. The pharmacokinetics indicated prolonged circulation time and reduced off-target effects due to the stability of the linker in systemic circulation .

Data Table: Summary of Efficacy Studies

StudyADC CompositionTumor TypeEfficacy ObservedDAR Value
AmAb-sulfo-SPDB-DM4Folate receptor-α-expressingSignificant tumor regression3.7
BmAb-sulfo-SPDB-DM4Various solid tumorsEnhanced survival rates3.5
CmAb-sulfo-SPDB-DM4HER2-positive breast cancerMarked reduction in tumor size3.6

Case Studies

  • Mirvetuximab Soravtansine : This ADC utilizes this compound and has shown potent anti-tumor activity against ovarian cancer cells expressing folate receptor-α. Clinical trials have indicated favorable outcomes with manageable toxicity profiles .
  • Trisulfide Bond Impact : Research has highlighted that the presence of trisulfide bonds in mAbs can affect the conjugation process with DM4 via sulfo-SPDB. Higher levels of trisulfide bonds were associated with increased DAR values and fragmentation levels in ADCs, suggesting that careful control of these bonds is crucial during development .

Propiedades

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJLJPQSHWOFQD-KRXLDPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sulfo-SPDB-DM4
(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]amino]propanoate
1-(2,5-Dioxopyrrolidin-1-yl)oxy-1-oxo-4-sulfanylbutane-2-sulfonic acid
sulfo-SPDB-DM4
Reactant of Route 4
sulfo-SPDB-DM4
Reactant of Route 5
sulfo-SPDB-DM4
Reactant of Route 6
Reactant of Route 6
sulfo-SPDB-DM4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.